Cas no 24065-33-6 (5-chlorothiophene-2-carboxylic acid)
5-chlorothiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Chlorothiophene-2-carboxylic acid
- 5-Chlorothiophene-2-carboxylic
- 5-Chloro-2-thiophenecarboxylic acid
- 2-Thiophenecarboxylic acid,5-chloro
- 5-chlorothiophene 2-carboxylic acid
- 5-chlorothiophene-2-carboxylic acid acid
- 2-Thiophenecarboxylic acid, 5-chloro-
- 5-Chloro thiophene-2-carboxylic acid
- QZLSBOVWPHXCLT-UHFFFAOYSA-N
- 5-chloro-2-thiophene carboxylic acid
- NSC14776
- PubChem7380
- Maybridge3_003717
- KSC204M2J
- THI036
- 5-chlorothiophenecarboxylic acid
- Rivaroxaban Impurity C
- Rivaroxaban Related Compound
- T
- 5-Chlor-2-thiophencarbonsäure
- Acide 5-chloro-2-thiophènecarboxylique
- T5SJ BVQ EG
- XM8400000
- 5-Chloro-2-thiophencarboxylic acid
- 5-Chlorothiophen-2-carboxylic acid
- 5-Cyano-1-(4-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester
- BR-29045
- FS-1378
- http:////www.amadischem.com/proen/589376/
- OR-2911
- 5-chlorothiophene-2-carboxylic acid
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- MDL: MFCD00041426
- Inchi: 1S/C5H3ClO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
- InChI Key: QZLSBOVWPHXCLT-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(=O)O)S1
- BRN: 0118361
Computed Properties
- Exact Mass: 161.95400
- Monoisotopic Mass: 161.954
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.5
- Molecular Weight: 162.59g/mol
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
Experimental Properties
- Color/Form: Powder
- Density: 1.466 (estimate)
- Melting Point: 154-158 °C (lit.)
- Boiling Point: 296.3°C at 760 mmHg
- Flash Point: 127.4℃
- PSA: 65.54000
- LogP: 2.09970
- Solubility: Not determined
5-chlorothiophene-2-carboxylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H317,H319
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36-43
- Safety Instruction: S26-S36-S37/39
- RTECS:XM8400000
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
5-chlorothiophene-2-carboxylic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-chlorothiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 014515-1g |
5-Chlorothiophene-2-carboxylic acid |
24065-33-6 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 014515-10g |
5-Chlorothiophene-2-carboxylic acid |
24065-33-6 | 98% | 10g |
£10.00 | 2022-03-01 | |
| Fluorochem | 014515-25g |
5-Chlorothiophene-2-carboxylic acid |
24065-33-6 | 98% | 25g |
£16.00 | 2022-03-01 | |
| Fluorochem | 014515-100g |
5-Chlorothiophene-2-carboxylic acid |
24065-33-6 | 98% | 100g |
£46.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C101862-100g |
5-chlorothiophene-2-carboxylic acid |
24065-33-6 | 98% | 100g |
¥250.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C101862-1g |
5-chlorothiophene-2-carboxylic acid |
24065-33-6 | 98% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C101862-25g |
5-Chlorothiophene-2-carboxylic |
24065-33-6 | 98% | 25g |
¥98.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C101862-500g |
5-chlorothiophene-2-carboxylic acid |
24065-33-6 | 98% | 500g |
¥1016.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C101862-5g |
5-chlorothiophene-2-carboxylic acid |
24065-33-6 | 98% | 5g |
¥30.90 | 2023-09-04 | |
| Alichem | A169000060-500g |
5-Chlorothiophene-2-carboxylic acid |
24065-33-6 | 98% | 500g |
$216.15 | 2023-09-02 |
5-chlorothiophene-2-carboxylic acid Suppliers
5-chlorothiophene-2-carboxylic acid Related Literature
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Chengwei Liu,Zhi-Xin Qin,Chong-Lei Ji,Xin Hong,Michal Szostak Chem. Sci. 2019 10 5736
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Shi-Sheng Wan,Xiaopeng Xu,Jin-Liang Wang,Gui-Zhou Yuan,Zhao Jiang,Gao-Yang Ge,Hai-Rui Bai,Zheng Li,Qiang Peng J. Mater. Chem. A 2019 7 11802
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Luca Banfi,Andrea Basso,Chiara Lambruschini,Lisa Moni,Renata Riva Chem. Sci. 2021 12 15445
Additional information on 5-chlorothiophene-2-carboxylic acid
Recent Advances in the Application of 5-Chlorothiophene-2-Carboxylic Acid (CAS: 24065-33-6) in Chemical Biology and Pharmaceutical Research
5-Chlorothiophene-2-carboxylic acid (CAS: 24065-33-6) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its significance in medicinal chemistry due to its versatile reactivity and ability to serve as a building block for heterocyclic compounds. This research brief consolidates the latest findings on the applications, synthetic methodologies, and biological activities associated with this compound.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 5-chlorothiophene-2-carboxylic acid in the synthesis of novel thiophene-based kinase inhibitors. The compound's chlorinated thiophene core was found to enhance binding affinity to target proteins, particularly in the ATP-binding sites of kinases. This discovery opens new avenues for the development of targeted cancer therapies, with several derivatives showing promising activity against resistant tumor cell lines.
Another significant advancement was reported in ACS Chemical Biology, where 5-chlorothiophene-2-carboxylic acid derivatives were engineered as allosteric modulators of GPCRs (G-protein coupled receptors). The unique electronic properties of the chlorothiophene moiety were crucial for achieving subtype selectivity among closely related receptor families. This research provides a structural blueprint for designing next-generation neuropharmaceuticals with improved specificity and reduced side effects.
The synthetic accessibility of 5-chlorothiophene-2-carboxylic acid has been improved through recent developments in catalytic C-H functionalization. A 2024 Nature Catalysis paper described a palladium-catalyzed direct carboxylation of chlorothiophenes that significantly streamlines the production of this valuable intermediate. This methodological breakthrough addresses previous challenges in regioselectivity and yield, making the compound more accessible for large-scale pharmaceutical applications.
In antimicrobial research, derivatives of 5-chlorothiophene-2-carboxylic acid have shown remarkable activity against multidrug-resistant bacterial strains. A recent study in Antimicrobial Agents and Chemotherapy identified several N-acylhydrazone derivatives that effectively disrupt bacterial cell wall biosynthesis. The chlorothiophene scaffold appears to enhance membrane permeability while maintaining low mammalian cytotoxicity, making these compounds attractive candidates for antibiotic development.
Emerging applications in materials science have also been reported, with 5-chlorothiophene-2-carboxylic acid serving as a precursor for conductive polymers with unique optoelectronic properties. Research published in Advanced Materials demonstrates how the electron-withdrawing chlorine substituent tunes the band gap of thiophene-based polymers, enabling their use in organic photovoltaic devices and biosensors.
The safety profile and pharmacokinetic properties of 5-chlorothiophene-2-carboxylic acid derivatives continue to be an active area of investigation. Recent ADMET studies suggest that the metabolic stability of these compounds can be optimized through strategic modifications of the carboxylic acid functionality, as detailed in a 2024 publication in Drug Metabolism and Disposition.
Looking forward, the versatility of 5-chlorothiophene-2-carboxylic acid positions it as a critical scaffold in drug discovery pipelines. Its applications span from small molecule therapeutics to biomaterials, with ongoing research exploring its potential in targeted drug delivery systems and diagnostic agents. The compound's unique combination of synthetic flexibility and biological relevance ensures its continued importance in chemical biology and pharmaceutical development.
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